Bis(4-bromophenyl)(diphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromophenyl)(diphenyl)stannane is an organotin compound characterized by the presence of two 4-bromophenyl groups and two diphenyl groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromophenyl)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 4-bromophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Ph2SnCl2+2C6H4BrMgBr→Ph2Sn(C6H4Br)2+2MgClBr
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromophenyl)(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Tin oxides and brominated by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
Bis(4-bromophenyl)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(4-bromophenyl)(diphenyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The bromine atoms also play a role in its reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)(diphenyl)silane: Similar structure but with silicon instead of tin.
Bis(4-methylphenyl)(diphenyl)stannane: Similar structure with methyl groups instead of bromine.
Bis(4-bromophenyl)(diphenyl)germane: Similar structure but with germanium instead of tin.
Uniqueness
Bis(4-bromophenyl)(diphenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its silicon and germanium analogs. The bromine atoms also provide sites for further chemical modification, enhancing its versatility in various applications .
Properties
CAS No. |
667465-48-7 |
---|---|
Molecular Formula |
C24H18Br2Sn |
Molecular Weight |
584.9 g/mol |
IUPAC Name |
bis(4-bromophenyl)-diphenylstannane |
InChI |
InChI=1S/2C6H4Br.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*2-5H;2*1-5H; |
InChI Key |
CZXYUTGZENVOSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.